(2S)-2-methylpentanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82043-22-9 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2S)-2-methylpentanal |
InChI |
InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
FTZILAQGHINQQR-LURJTMIESA-N |
Isomeric SMILES |
CCC[C@H](C)C=O |
Canonical SMILES |
CCCC(C)C=O |
Origin of Product |
United States |
Enantioselective Synthesis Methodologies for 2s 2 Methylpentanal
Asymmetric Catalysis Approaches
Asymmetric catalysis provides a powerful tool for the direct creation of chiral centers with high enantioselectivity. Various catalytic systems have been investigated for the synthesis of (2S)-2-methylpentanal.
Organocatalytic Strategies for this compound Preparation
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant strategy for asymmetric synthesis. In the context of preparing this compound, organocatalytic methods often involve the asymmetric alpha-alkylation of propanal.
One prominent approach utilizes chiral secondary amines, such as derivatives of proline or imidazolidinones, to catalyze the asymmetric Michael addition of aldehydes to nitroalkenes, which can then be converted to the desired aldehyde. These catalysts operate by forming a transient enamine with the aldehyde, which then undergoes a stereocontrolled reaction. For instance, the reaction of propanal with a suitable electrophile in the presence of a chiral organocatalyst can yield 2-methylpentanal (B94375) with a specific stereochemistry. The efficiency and enantioselectivity of these reactions are highly dependent on the catalyst structure, solvent, and reaction conditions.
Key Research Findings in Organocatalysis:
| Catalyst Type | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |
| Proline derivatives | Aldol (B89426) Reaction | High | |
| Imidazolidinones | Michael Addition | High | |
| Chiral amine/acid bifunctional catalyst | Michael Addition | up to 90% yield |
Transition Metal-Catalyzed Asymmetric Routes
Transition metal catalysis offers a broad spectrum of reactions for asymmetric C-C bond formation. For the synthesis of this compound, methods such as asymmetric hydrogenation, hydroformylation, and cross-coupling reactions are relevant.
Asymmetric hydrogenation of a suitable unsaturated precursor, such as 2-methyl-2-pentenal (B83557), using a chiral transition metal complex can yield this compound. Catalysts based on rhodium, ruthenium, and iridium, paired with chiral phosphine (B1218219) ligands, have been extensively studied for their high efficiency and enantioselectivity in similar transformations. The choice of metal and ligand is crucial for controlling the stereochemical outcome.
Another approach involves the asymmetric hydroformylation of 2-pentene. This reaction introduces a formyl group and a hydrogen atom across the double bond, and with a chiral catalyst, can be directed to produce the (S)-enantiomer of 2-methylpentanal.
Examples of Transition Metal-Catalyzed Syntheses:
| Metal Catalyst | Chiral Ligand | Reaction Type | Key Feature |
| Rhodium | Chiral Phosphine | Asymmetric Hydroformylation | Direct formylation of an alkene |
| Ruthenium | Chiral Diamine | Asymmetric Hydrogenation | Reduction of an unsaturated precursor |
| Palladium | DTBM-SEGPHOS | Conia-Ene Reaction | Formation of all-carbon quaternary centers |
Biocatalytic and Enzymatic Pathways to this compound
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high specificity and enantioselectivity under mild conditions. For the synthesis of this compound, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly relevant.
One strategy involves the kinetic resolution of racemic 2-methylpentanal. In this process, an enzyme selectively oxidizes the (R)-enantiomer to the corresponding carboxylic acid, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. Conversely, the enantioselective reduction of 2-methyl-2-pentenal can be achieved using an engineered ketoreductase to produce (S)-2-methylpentanol, which can then be oxidized to the target aldehyde. Researchers at Codexis have successfully evolved an ADH from Lactobacillus kefir to selectively reduce 2-methylvaleraldehyde to (R)-2-methylpentanol with high enantioselectivity, demonstrating the power of directed evolution in creating highly specific biocatalysts.
Chiral Pool Synthesis of this compound Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the existing chirality of the starting material to construct the target molecule.
For the synthesis of this compound, a suitable precursor could be derived from a chiral natural product like an amino acid or a terpene. For example, (S)-leucine, an amino acid, possesses the required (S)-stereocenter at the alpha position to the carboxyl group. Through a series of well-established chemical transformations, the amino and carboxyl groups of (S)-leucine can be modified to yield this compound. This often involves reduction of the carboxylic acid to an alcohol, followed by protection and subsequent deamination and oxidation steps. While this method can be highly effective, its applicability depends on the availability of a suitable chiral starting material that matches the stereochemistry and carbon skeleton of the target molecule.
Resolution and Deracemization Techniques for 2-Methylpentanal Enantiomers
When a racemic mixture of 2-methylpentanal is produced, resolution techniques can be employed to separate the enantiomers. A classical method involves the derivatization of the racemic aldehyde with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization or chromatography. Once separated, the chiral auxiliary can be removed to yield the pure enantiomers.
Deracemization is a more advanced technique that converts a racemate into a single, desired enantiomer, theoretically achieving a 100% yield. This can be accomplished through crystallization-induced deracemization, where the desired enantiomer crystallizes from a solution while the other enantiomer is continuously racemized in the solution phase until all the material is converted to the desired solid enantiomer.
Continuous Flow Methodologies in Asymmetric this compound Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and selectivity. The application of flow chemistry to the asymmetric synthesis of this compound is a promising area of research.
For instance, a packed-bed reactor containing an immobilized chiral catalyst (organocatalyst, transition metal complex, or enzyme) can be used for the continuous production of this compound. Reactants are continuously passed through the reactor, and the product is collected at the outlet. This setup allows for easy separation of the product from the catalyst, which can be reused over multiple cycles. Researchers have demonstrated the use of a continuous-flow apparatus with an in-line GC for the synthesis of 2-methylpentanal, allowing for rapid screening of reaction conditions. Furthermore, the chemoselective hydrogenation of 2-methyl-2-pentenal to 2-methylpentanal has been achieved in a continuous-flow system using a carbon-supported cobalt catalyst.
The integration of continuous flow with asymmetric catalysis holds significant potential for the efficient and scalable production of enantiomerically pure this compound for industrial applications.
Chemical Transformations and Reactivity of 2s 2 Methylpentanal
Stereoselective Carbon-Carbon Bond Forming Reactions
The presence of a stereocenter alpha to the aldehyde group in (2S)-2-methylpentanal allows for diastereoselective carbon-carbon bond-forming reactions, where the existing chirality influences the creation of new stereocenters.
Asymmetric Aldol (B89426) and Michael Additions
Aldol Additions: The aldol reaction of α-chiral aldehydes like this compound is a powerful method for constructing vicinal stereocenters. The stereochemical course of these reactions is often predictable by established models like the Felkin-Ahn or Cram models. Proline-catalyzed intermolecular aldol reactions, for instance, are highly enantioselective and diastereoselective. When propanal undergoes a self-aldol reaction catalyzed by (S)-proline, it produces anti-(2S,3S)-3-hydroxy-2-methylpentanal with high enantiomeric excess, demonstrating the power of organocatalysis to control stereochemistry. Similarly, reactions involving boron enolates of chiral ketones with chiral aldehydes like this compound can achieve high levels of stereoinduction, enabling the synthesis of complex polyketide structures. The facial selectivity of the aldehyde is controlled by the α-methyl group, and high diastereoselectivity can be achieved, particularly in "matched" double asymmetric reactions where the chirality of both the enolate and the aldehyde favor the formation of the same diastereomer.
Michael Additions: The conjugate addition of nucleophiles, or Michael addition, to α,β-unsaturated compounds is another key C-C bond-forming reaction. When aldehydes are used as nucleophiles (via enamine intermediates), the reaction with acceptors like nitroalkenes can be rendered highly stereoselective. Organocatalysis, often employing chiral primary or secondary amines, facilitates the asymmetric Michael addition of aldehydes to nitroolefins. For an α-branched aldehyde such as this compound, this transformation allows for the creation of a quaternary carbon stereocenter. The reaction proceeds through a chiral enamine intermediate, which then adds to the nitroalkene with the stereochemical outcome dictated by the catalyst and the inherent chirality of the aldehyde.
| Reaction Type | Aldehyde | Reagent/Catalyst | Product Diastereoselectivity | Reference(s) |
|---|---|---|---|---|
| Aldol Addition | α-methyl chiral aldehydes | Boron Propionate Enolates | High (Felkin-Anh control) | |
| Aldol Addition | Propanal | (S)-Proline | High (anti-selective) | |
| Michael Addition | α-branched aldehydes | Chiral Primary Amino Acid | High enantioselectivity | |
| Michael Addition | Aldehydes | Chiral Pyrrolidine | High enantioselectivity |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Olefination reactions provide a direct route to convert the carbonyl group of this compound into a carbon-carbon double bond.
Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes and ketones into alkenes. The stereoselectivity of the Wittig reaction (favoring either the Z- or E-alkene) depends heavily on the nature of the ylide. Unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene. When reacting with a chiral aldehyde like this compound, the facial selectivity is generally low, as the reaction often proceeds through a four-membered oxaphosphetane intermediate with early transition states, minimizing the influence of the α-stereocenter.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which employs phosphonate (B1237965) carbanions, is a widely used alternative to the Wittig reaction and generally offers superior E-selectivity for the resulting alkene. The reaction is highly reliable for creating ethylenic bonds in a stereocontrolled manner. The phosphonate reagents are more nucleophilic than the corresponding Wittig ylides and can react efficiently with a broad range of aldehydes. For α-branched aldehydes, the steric bulk of both the phosphonate and the aldehyde play a role in the stereochemical outcome. Modifications to the standard HWE reaction, such as the Still-Gennari modification, can be employed to favor the formation of Z-alkenes.
| Olefination Reaction | Typical Selectivity | Key Features | Reference(s) |
|---|---|---|---|
| Wittig (Unstabilized Ylide) | Z-alkene | Proceeds via oxaphosphetane intermediate. | |
| Wittig (Stabilized Ylide) | E-alkene | Reagent is less reactive, allowing for equilibration. | |
| Horner-Wadsworth-Emmons | E-alkene | Uses phosphonate carbanions; byproduct is water-soluble. | |
| Still-Gennari HWE | Z-alkene | Uses phosphonates with electron-withdrawing groups. |
Stereocontrolled Reductions and Oxidations of the Aldehyde Moiety
Stereocontrolled Reductions: The reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, (2S)-2-methylpentan-1-ol. This reaction creates a new stereocenter only if a chiral reducing agent is used, but the diastereoselectivity of the reduction of the carbonyl group is a key consideration in more complex substrates derived from the aldehyde. In reductions of α-chiral aldehydes, the stereochemical outcome is dictated by nucleophilic attack on the two faces (re or si) of the carbonyl carbon. The Felkin-Ahn model is a widely accepted paradigm for predicting the major diastereomer formed. This model posits that the largest group at the α-stereocenter orients itself perpendicular to the carbonyl bond to minimize steric interactions. The nucleophile (e.g., a hydride from NaBH₄ or LiAlH₄) then attacks the carbonyl carbon from the least hindered trajectory, typically past the smallest substituent (hydrogen). For this compound, this would involve placing the propyl group (large) anti-periplanar to the incoming nucleophile, leading to a predictable diastereomeric alcohol if a new stereocenter were to be formed upon reduction.
Stereocontrolled Oxidations: Aldehydes are readily oxidized to carboxylic acids. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or chromium-based reagents (e.g., Jones reagent) can effect this transformation. The oxidation of an aldehyde to a carboxylic acid does not create a new stereocenter at the carbonyl carbon. Crucially, for a chiral aldehyde like this compound, the oxidation to (2S)-2-methylpentanoic acid proceeds without affecting the configuration of the existing stereocenter at the α-position, as the C-H bond at the carbonyl is broken, not any bonds at the chiral center. Milder reagents like pyridinium (B92312) chlorochromate (PCC) are typically used to oxidize primary alcohols to aldehydes, and their use in the presence of water can lead to the carboxylic acid via a hydrate (B1144303) intermediate. Organocatalytic methods for the direct α-oxidation of aldehydes have also been developed, which can install an oxygen functionality at the α-position with high enantioselectivity.
Enantioselective Nucleophilic Additions to the Carbonyl Group
The addition of organometallic reagents to the carbonyl group of this compound is a fundamental strategy for creating a new stereocenter at the former carbonyl carbon. The stereochemical outcome is a result of 1,2-asymmetric induction, governed by the existing chirality at the α-carbon.
Grignard and Organometallic Reagent Additions
The addition of Grignard reagents (R-MgX) or other organometallics (e.g., organolithium, organozinc) to α-chiral aldehydes like this compound is a classic example of diastereoselective synthesis. The predictability of this reaction is primarily explained by the Felkin-Ahn model of non-chelation control.
The model predicts the stereochemical course by analyzing the steric environment around the carbonyl group. The transition state conformation that minimizes steric strain is favored. For this compound, the large propyl group orients itself away from the incoming nucleophile. The nucleophilic attack then occurs preferentially from the side of the smallest substituent (the α-hydrogen), leading to the syn or Felkin-Anh adduct as the major product.
In cases where the α-substituent is a heteroatom capable of chelation (e.g., an alkoxy group), a different model, the Cram-chelation model, may apply if a suitable Lewis acidic metal is present. This locks the carbonyl and the heteroatom in a rigid cyclic conformation, reversing the facial selectivity of the nucleophilic attack to favor the anti or anti-Felkin product. For this compound, which lacks a chelating group, the Felkin-Anh model is the operative pathway.
| Stereochemical Model | Controlling Factor | Predicted Major Product for this compound | Conditions | Reference(s) |
|---|---|---|---|---|
| Felkin-Ahn | Steric Hindrance (Non-chelation) | syn diastereomer (Felkin adduct) | Standard Grignard/Organolithium reagents | |
| Cram Chelate | Chelation to a Lewis Acid | anti diastereomer (Anti-Felkin adduct) | Requires an α-heteroatom and a chelating metal (e.g., Mg²⁺, Zn²⁺) |
Asymmetric Alkynylation and Allylation Reactions
Asymmetric Alkynylation: The addition of terminal alkynes to this compound generates propargyl alcohols with two adjacent stereocenters. This transformation can be achieved with high diastereoselectivity. The reaction often involves the in-situ generation of an alkynylzinc reagent, which then adds to the aldehyde. When a chiral ligand or promoter, such as N-methylephedrine, is used with an achiral aldehyde, high enantioselectivity is observed. In the case of a chiral aldehyde like this compound, this becomes a double asymmetric reaction. The inherent facial bias of the aldehyde (substrate control, as per the Felkin-Anh model) and the facial bias induced by the chiral catalyst (reagent control) can either reinforce each other (a "matched" pair) leading to very high diastereoselectivity, or oppose each other (a "mismatched" pair), resulting in lower selectivity.
Asymmetric Allylation: Similarly, the addition of allyl groups to this compound can be accomplished with high stereocontrol using chiral allylating agents, such as those derived from allylboronates or allyl stannanes in the presence of a chiral catalyst. Catalytic systems using chiral chromium or silver complexes have been developed that enable the asymmetric allylation of aldehydes with high enantiomeric and diastereomeric ratios. The reaction of an α-chiral aldehyde with an achiral allylboron reagent generally follows the Felkin-Ahn model. When a chiral allylboronate is used, the stereochemical outcome is a product of double diastereoselection, where selectivities can be exceptionally high.
Alpha-Substitution and Stereospecific Enolate Chemistry of this compound
The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, in this compound is acidic due to the electron-withdrawing nature of the carbonyl group. This acidity allows for the removal of the alpha-hydrogen by a base to form a nucleophilic enolate intermediate. The formation of this enolate is a critical step that opens the door to a variety of alpha-substitution reactions, where the alpha-hydrogen is replaced by an electrophile.
The stereochemistry of the enolate formed from this compound is of paramount importance. The geometry of the enolate, which can be either (E) or (Z), can significantly influence the stereochemical outcome of subsequent reactions, such as aldol additions. Control over the enolate geometry is often achieved by carefully selecting the base and reaction conditions. For instance, bulky bases like lithium diisopropylamide (LDA) tend to favor the formation of the kinetic (less substituted) enolate, while thermodynamic conditions (stronger bases, higher temperatures) can lead to the more stable enolate.
In the context of stereospecific enolate chemistry, the chiral center at the alpha-position of this compound introduces an additional layer of complexity and opportunity. Reactions involving the enolate can either retain, invert, or destroy this stereocenter. The ability to control this outcome is crucial for the asymmetric synthesis of complex molecules. For example, in aldol reactions, the reaction of the enolate of a chiral aldehyde with another carbonyl compound can lead to the formation of new stereocenters, and the diastereoselectivity of this process is often dependent on the enolate's geometry.
A significant consequence of enolate formation from a chiral aldehyde like this compound is the potential for racemization at the alpha-carbon. The enolate intermediate is planar (sp²-hybridized) at the alpha-carbon. This planarity means that the original stereochemical information at that center is lost.
The mechanism for racemization proceeds as follows:
Deprotonation: A base removes the acidic alpha-hydrogen from the chiral center of (S)-2-methylpentanal.
Enolate Formation: A planar, achiral enolate ion is formed. The negative charge is delocalized between the alpha-carbon and the oxygen atom of the carbonyl group.
Reprotonation: The enolate can be protonated by a proton source (such as the conjugate acid of the base or a protic solvent). This protonation can occur from either face of the planar enolate with equal probability.
Protonation from one face regenerates the original (S)-enantiomer, while protonation from the opposite face forms the (R)-enantiomer. If the conditions allow for this equilibrium to be established, a 1:1 mixture of the (S) and (R) enantiomers, a racemic mixture, will be produced, resulting in the loss of optical activity. Therefore, when performing reactions that involve the enolate of this compound, it is critical to use conditions that either prevent reprotonation (e.g., by using a very strong, non-nucleophilic base in an aprotic solvent to achieve full conversion to the enolate) or ensure that the subsequent reaction with an electrophile is much faster than reprotonation.
Table 1: Factors Influencing Enolate Formation and Stereochemistry
| Factor | Condition | Predominant Enolate | Consequence for this compound |
| Base | Bulky, non-nucleophilic (e.g., LDA) | Kinetic | Favors less substituted enolate, reaction under kinetic control. |
| Smaller, weaker base (e.g., NaOH, NaOR) | Thermodynamic | Favors more stable enolate, increased risk of racemization. | |
| Temperature | Low (e.g., -78 °C) | Kinetic | Suppresses equilibration and side reactions. |
| High | Thermodynamic | Promotes equilibrium, leading to the most stable product(s). | |
| Solvent | Aprotic (e.g., THF) | Varies | Essential for reactions with strong bases like LDA. |
| Protic (e.g., Ethanol) | Varies | Can act as a proton source, facilitating racemization. |
Multi-component and Cascade Reactions Incorporating this compound
The reactivity of this compound makes it an excellent substrate for inclusion in multi-component reactions (MCRs) and cascade reactions. These processes are highly efficient, as they allow for the formation of complex molecules from simple starting materials in a single pot, reducing waste and saving time.
Multi-component Reactions (MCRs) involve the reaction of three or more starting materials in a one-pot synthesis to form a product that incorporates structural elements from each reactant. this compound can serve as the aldehyde component in well-known MCRs such as the Ugi and Passerini reactions. The chirality of the aldehyde can be transferred to the final product, making these reactions valuable for creating libraries of complex, stereochemically rich compounds. For instance, in a Passerini reaction, this compound would react with an isocyanide and a carboxylic acid to form an α-acyloxy carboxamide with a new stereocenter, the configuration of which can be influenced by the starting aldehyde's chirality.
Cascade Reactions , also known as tandem or domino reactions, involve a sequence of two or more bond-forming reactions that occur sequentially in a single operation without the need to isolate intermediates. this compound can act as a key starting material to initiate or participate in such cascades. For example, an initial aldol condensation involving this compound could be followed by an intramolecular cyclization, dehydration, or rearrangement to rapidly build molecular complexity. Research has shown the use of the enantiomer, (R)-2-methylpentanal, in a short synthesis of invictolide (B1202375), which relies on a stereospecific oxonia-Cope rearrangement, demonstrating how a chiral aldehyde can direct the stereochemical course of a complex transformation. Similar principles apply to the (S)-enantiomer for accessing the opposite stereochemical series.
Table 2: Examples of Potential Complex Reactions with this compound
| Reaction Type | Reactants | Potential Product Class | Key Features |
| Passerini Reaction | This compound, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamides | Three-component reaction, forms a new C-C bond and an ester linkage. |
| Ugi Reaction | This compound, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamides | Four-component reaction, high convergence, creates peptide-like structures. |
| Aldol-Initiated Cascade | 2 equivalents of this compound | 3-Hydroxy-2,4-dimethyl-2-propylheptanal | Dimerization followed by potential intramolecular cyclization or other transformations. |
| Hydroalkylation/Cyclization Cascade | This compound, other unsaturated partners | Complex cyclic structures | Fe(III)-promoted cascades can incorporate aldehydes. |
2s 2 Methylpentanal As a Chiral Building Block in Advanced Synthesis
Application in Total Synthesis of Natural Products
The inherent chirality of (2S)-2-methylpentanal is leveraged by synthetic chemists to construct the complex frameworks of various natural products, particularly those of polyketide origin. Polyketides are a diverse class of natural products that includes many compounds with important biological activities. The biosynthesis of these molecules often involves the incorporation of extender units like (2S)-methylmalonyl-CoA, which establishes a methyl-branched stereocenter identical to that in this compound. Consequently, this aldehyde is an ideal starting material for biomimetic syntheses.
A notable application is in the synthesis of insect pheromones. Many of these semiochemicals feature multiple methyl-branched stereocenters. For instance, the aggregation pheromone of the acarid mite, (-)-lardolure, which possesses a (4R,6R,8R) configuration, has been synthesized using strategies that rely on chiral precursors like (S)-2-methyl-1-butanol, a direct precursor to this compound via oxidation. The synthesis of such pheromones often requires the iterative installation of chiral methyl groups, a task for which this compound and its derivatives are well-suited.
The table below summarizes examples of natural products and related fragments synthesized using this compound or its direct precursor, (S)-2-methyl-1-butanol.
| Natural Product/Fragment | Class | Key Synthetic Strategy | Precursor |
| (-)-Lardolure | Insect Pheromone | Iterative methyl group installation | (S)-2-methyl-1-butanol |
| TMC-151 A-F C11-C20 fragment | Antibiotic (Polyketide) | Zr-catalyzed asymmetric carboalumination | (S)-2-methyl-1-butanol |
| Chiral Methyl-Branched Alkanols | Pheromone Intermediates | Chemoenzymatic reactions, C-C coupling | (S)-2-methyl-1-butanol |
Precursor for the Construction of Complex Stereochemical Architectures
The aldehyde functionality of this compound provides a reactive handle for a multitude of stereoselective transformations, enabling the construction of sophisticated stereochemical arrangements. Its C2-stereocenter effectively directs the formation of new adjacent stereocenters.
One powerful method is the aldol (B89426) reaction. Proline-catalyzed aldol reactions of aldehydes can produce anti-3-hydroxy-2-methyl-substituted products with high enantiomeric excess. For example, the reaction can yield anti-(2S,3S)-3-hydroxy-2-methylpentanal, demonstrating the transfer of chirality and the creation of a new stereocenter with excellent control. Furthermore, the use of Evans chiral auxiliaries allows for highly stereoselective alkylations to prepare specific diastereomers, such as (2S,3R)-3-hydroxy-2-methylpentanal, which can then be cleaved to the desired aldehyde.
This building block is also crucial for synthesizing reduced polypropionate structures, which are common motifs in natural products. An efficient route to syn-2,4-dimethyl-1-alkanols utilizes (S)-2-methyl-1-butanol as the starting material. A three-step iterative protocol involving iodination, Pd-catalyzed vinylation, and Zr-catalyzed methylalumination followed by oxidation allows for the construction of stereochemically rich fragments like (2S,4S)- and (2R,4S)-2,4-dimethyl-1-hexanols. These fragments are key components of antibiotics and other bioactive molecules.
The following table details key stereoselective reactions and the resulting architectures derived from this compound.
| Reaction Type | Key Reagents/Method | Resulting Architecture | Stereochemical Outcome |
| Aldol Reaction | (S)-Proline | anti-3-Hydroxy-2-methylpentanal | (2S,3S) |
| Alkylation | Evans Chiral Auxiliary | syn-3-Hydroxy-2-methylpentanal | (2S,3R) |
| Michael Addition | Organocatalyst (e.g., O-tert-butyl-L-threonine) | Substituted Pyrrolidinedione | (S,S) |
| Iterative Homologation | Zr-catalyzed carboalumination | syn-2,4-Dimethyl-1-hexanol | (2S,4S) |
Utility in the Synthesis of Chiral Pharmaceutical Intermediates
The synthesis of single-enantiomer drugs is a cornerstone of the modern pharmaceutical industry to maximize therapeutic efficacy and minimize side effects. this compound and its derivatives are valuable intermediates in the production of these chiral active pharmaceutical ingredients (APIs).
A direct application is seen in the organocatalytic asymmetric Michael addition of 2-methylpentanal (B94375) to N-phenylmaleimide. nih.gov This reaction, catalyzed by a chiral aminocatalyst, produces (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal with high diastereoselectivity and enantiomeric excess. nih.gov This adduct has been explored as a potential centrally acting analgesic, demonstrating the direct conversion of the starting aldehyde into a potential drug candidate. nih.gov
Moreover, the corresponding alcohol, (S)-2-methyl-1-pentanol, which is readily accessible from this compound by reduction, is a key chiral intermediate for various pharmaceuticals. synthesiswithcatalysts.com For example, the related (R)-2-methylpentanol is a known intermediate for manufacturing important drugs, including the anti-cancer agent Ibrutinib. researchgate.net Biocatalytic methods, employing ketoreductase (KRED) enzymes, have been developed for the efficient kinetic resolution of racemic 2-methylpentanal to produce the desired enantiopure alcohol, highlighting the industrial relevance of this chiral scaffold. researchgate.netsci-hub.se
| Pharmaceutical Intermediate/Candidate | Therapeutic Area | Synthetic Approach |
| (S)-2-((S)-2,5-Dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal | Analgesia | Organocatalytic Michael Addition |
| (S)-2-Methyl-1-pentanol | General Intermediate | Reduction of this compound |
| (R)-2-Methylpentanol (enantiomer) | Anti-cancer (Ibrutinib), Liquid Crystals | Biocatalytic kinetic resolution of 2-methylpentanal |
Role in the Design and Synthesis of Chiral Ligands and Catalysts
Asymmetric catalysis relies on the use of chiral ligands and catalysts to transfer stereochemical information to a substrate. The well-defined stereocenter of this compound makes it and its derivatives attractive scaffolds for the synthesis of novel chiral auxiliaries, ligands, and organocatalysts.
The principles of organocatalysis often involve the formation of transient chiral intermediates, such as enamines or iminium ions, from chiral amines and aldehydes or ketones. The stereocenter in this compound can influence the facial selectivity of subsequent reactions. For instance, in organocatalytic Michael additions, the aldehyde itself is a substrate that, when combined with a chiral catalyst, leads to highly enantiomerically enriched products. nih.govrsc.orgrsc.orgmdpi.com
While direct synthesis of ligands from this compound is less commonly documented, the corresponding chiral alcohol, (S)-2-methyl-1-pentanol, serves as a versatile starting point. Chiral alcohols are frequently used to synthesize phosphine (B1218219), amine, and other ligands where the stereocenter is positioned to create a chiral pocket around a metal center or to direct a reaction in an organocatalytic setting. The synthesis of chiral auxiliaries, such as Evans-type oxazolidinones, can also begin from chiral amino alcohols, which can be derived from precursors like this compound. bath.ac.uk The development of chiral catalysts derived from readily available chiral pool materials like this compound is a key strategy in advancing asymmetric synthesis.
Advanced Analytical Methodologies for Stereochemical Characterization of 2s 2 Methylpentanal
Chiral Chromatography (GC-FID, HPLC-UV/DAD) for Enantiomeric Purity Assessment
Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. wikipedia.orglibretexts.org This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. wikipedia.org For volatile compounds like 2-methylpentanal (B94375), gas chromatography (GC) is particularly well-suited, while high-performance liquid chromatography (HPLC) offers a versatile alternative. hplc.skcsfarmacie.cz
Gas chromatography coupled with a flame ionization detector (GC-FID) is a robust method for assessing the enantiomeric purity of 2-methylpentanal. The separation is typically achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. tum.de Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the enantiomers, and the stability of these transient diastereomeric complexes differs, allowing for separation. wikipedia.org The choice of the specific cyclodextrin derivative and its substituents is crucial for achieving optimal resolution. hplc.sk
In a documented application, the enantiomers of 2-methylpentanal were successfully separated using a modified γ-cyclodextrin stationary phase. tum.de The detailed chromatographic conditions and results are summarized below, demonstrating the capability of chiral GC to provide baseline separation of the enantiomers, which is essential for accurate quantification of enantiomeric excess (ee). tum.de
Table 1: Chiral GC Separation of 2-Methylpentanal Enantiomers
| Parameter | Value |
|---|---|
| Stationary Phase | 2,3-di-O-methyl-6-O-TBDMS-γ-cyclodextrin |
| Temperature (°C) | 40 |
| Capacity Factor (k') | 13.06 |
| Separation Factor (α) | 1.12 |
| Resolution (Rs) | 6.20 |
Data sourced from a study on modified cyclodextrins for chiral separations. tum.de
High-performance liquid chromatography (HPLC) with ultraviolet/diode-array detection (UV/DAD) can also be employed for enantiomeric purity assessment. csfarmacie.cz While 2-methylpentanal lacks a strong chromophore for sensitive UV detection, derivatization with a suitable chromophore-containing reagent can overcome this limitation. libretexts.org Alternatively, indirect methods involve reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. libretexts.org Direct separation on a chiral stationary phase, such as polysaccharide-based or Pirkle-type columns, is also a viable strategy. wikipedia.orgcsfarmacie.cz The choice between GC and HPLC often depends on sample volatility, concentration, and the availability of instrumentation. libretexts.orghplc.sk
Chiroptical Spectroscopy (Polarimetry, Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Determination
Chiroptical spectroscopy techniques are indispensable non-destructive methods for determining the absolute configuration of chiral molecules by probing their interaction with polarized light. researchgate.netnih.gov
Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. sheffield.ac.uk The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). sheffield.ac.uk For (2S)-2-methylpentanal, a measured specific rotation value can be compared to literature or theoretically calculated values to confirm its absolute configuration. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. mtoz-biolabs.comjasco-global.com An ORD spectrum provides more structural information than a single polarimetry measurement. mtoz-biolabs.com The spectrum often exhibits a plain curve far from an absorption band and shows a "Cotton effect" (a combination of a peak and a trough) in the region of absorption. The shape and sign of the Cotton effect curve are directly related to the stereochemistry of the molecule. nih.gov
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jasco-global.comntu.edu.sg This technique is particularly powerful for molecules containing a chromophore near a stereocenter. ntu.edu.sg The aldehyde carbonyl group in 2-methylpentanal has a weak n→π* electronic transition around 290-300 nm, which is inherently chiral and can give rise to a CD signal. A CD spectrum is a plot of ellipticity (θ) or molar circular dichroism (Δε) versus wavelength. photophysics.com The absolute configuration is determined by comparing the experimentally measured CD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the S-enantiomer). cmu.edu A good match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration. cas.cz
Table 2: Representative Chiroptical Data for a Chiral Aldehyde
| Technique | Parameter | Typical Value & Interpretation |
|---|---|---|
| Polarimetry | Specific Rotation [α]D20 | A specific, non-zero value (e.g., +x.x° or -x.x°). The sign and magnitude are compared to a standard. |
| ORD | Cotton Effect | Positive or negative Cotton effect centered around the λmax of the carbonyl chromophore. The sign correlates with absolute configuration. |
| CD | Molar Ellipticity [θ] or Δε | A positive or negative peak in the CD spectrum at a specific wavelength. The sign of the Cotton effect in the CD spectrum is used for stereochemical assignment. photophysics.com |
This table presents the types of data obtained from chiroptical methods; specific values for this compound require experimental measurement or theoretical calculation.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliary Reagents
Standard NMR spectroscopy cannot distinguish between enantiomers because they are isochronous, meaning their corresponding nuclei resonate at identical frequencies. However, by converting the enantiomeric pair into diastereomers, their NMR spectra become distinct. This is achieved by reacting the analyte with a chiral derivatizing agent (CDA), also known as a chiral auxiliary. libretexts.orgresearchgate.net
For this compound, a chiral auxiliary containing a reactive group (e.g., an amine or an alcohol) can be used. The aldehyde functionality of 2-methylpentanal can react with a chiral amine to form diastereomeric imines or with a chiral diol to form diastereomeric acetals. These resulting diastereomers have different spatial arrangements and, consequently, different physical and spectral properties. libretexts.org
In the ¹H or ¹³C NMR spectrum of the resulting diastereomeric mixture, chemically non-equivalent nuclei will exhibit different chemical shifts. The protons or carbons close to the newly formed stereocenters are particularly sensitive to the change in the stereochemical environment. By integrating the distinct signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original aldehyde can be accurately determined. kahedu.edu.in
Furthermore, by using a chiral auxiliary of a known absolute configuration, it is often possible to deduce the absolute configuration of the analyte based on empirical models that predict the shielding or deshielding effects in the diastereomeric products. beilstein-journals.org For example, Mosher's acid and its analogues are well-known chiral derivatizing agents used for this purpose, although they are typically used for chiral alcohols and amines. For aldehydes, auxiliaries like (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or other chiral amines and diols are employed. smolecule.com
Mass Spectrometry (MS) Techniques for Isomer Differentiation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. While standard electron ionization mass spectrometry (EI-MS) is excellent for determining the molecular weight and elucidating the structure of a compound, it cannot differentiate between enantiomers as they have identical mass spectra. chegg.com
However, MS is highly effective at distinguishing between constitutional isomers, such as 2-methylpentanal and 4-methyl-2-pentanone (B128772), which have the same molecular formula (C₆H₁₂O) and molecular weight (100 g/mol ) but different connectivity. chegg.com Their fragmentation patterns upon ionization are distinct. Aldehydes like 2-methylpentanal typically undergo α-cleavage and McLafferty rearrangement. vaia.com The McLafferty rearrangement is particularly diagnostic, producing a prominent peak at m/z 58 for 2-methylpentanal. chegg.com In contrast, ketones like 4-methyl-2-pentanone also undergo these fragmentations but yield ions with different m/z values. chegg.comvaia.com
Table 3: Key Mass Spectral Fragments for Differentiating C₆H₁₂O Isomers
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
|---|---|---|---|
| 2-Methylpentanal | 100 | 71, 58, 57, 43, 29 | α-cleavage, McLafferty rearrangement chegg.com |
| 4-Methyl-2-pentanone | 100 | 85, 58, 57, 43, 42 | α-cleavage, McLafferty rearrangement chegg.com |
Data derived from mass spectral analysis of constitutional isomers. chegg.com
To differentiate enantiomers using mass spectrometry, it must be combined with a chiral recognition element. This can be achieved by:
GC-MS or LC-MS: Coupling mass spectrometry with chiral chromatography allows for the physical separation of enantiomers before they enter the mass spectrometer. The MS then serves as a highly sensitive and selective detector.
Chiral Derivatization: Similar to the NMR approach, reacting the enantiomers with a chiral agent to form diastereomers allows for their potential differentiation by tandem MS (MS/MS) techniques, where the fragmentation of the diastereomeric precursor ions may follow slightly different pathways or yield different product ion ratios. nih.govrsc.org
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Studies
Vibrational optical activity (VOA) techniques, which include Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful methods for determining the absolute configuration of chiral molecules in solution. nih.govcecam.org These techniques measure the small differences in the interaction of chiral molecules with left and right circularly polarized infrared radiation (VCD) or scattered Raman light (ROA). nih.gov
Vibrational Circular Dichroism (VCD) is the vibrational analogue of electronic CD. It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.net A VCD spectrum provides a rich fingerprint of a molecule's stereochemistry, with multiple positive and negative bands corresponding to its various vibrational modes. researchgate.net
Raman Optical Activity (ROA) measures the intensity difference in the Raman scattering of right and left circularly polarized light. voaconference.com ROA is complementary to VCD and is particularly advantageous for studying molecules in aqueous solutions. cecam.org
For this compound, the absolute configuration can be unambiguously determined by comparing the experimental VCD or ROA spectrum with theoretical spectra generated using quantum chemical calculations (typically Density Functional Theory, DFT). cas.czcecam.org The process involves:
Computational modeling of the (S)-enantiomer of 2-methylpentanal to find its low-energy conformers.
Calculation of the theoretical VCD and/or ROA spectrum by performing a Boltzmann-average of the spectra of all significant conformers.
Comparison of the calculated spectrum with the experimental spectrum of the sample.
A strong agreement between the experimental spectrum and the calculated spectrum for the S-configuration confirms the absolute configuration as this compound. researchgate.net VOA techniques are highly reliable and have been approved by regulatory agencies like the U.S. Food and Drug Administration (FDA) for determining enantiomeric purity. cecam.org
Computational and Theoretical Investigations of 2s 2 Methylpentanal
Quantum Chemical Calculations of Conformational Preferences and Energy Minima
Quantum chemical calculations are instrumental in determining the conformational landscape of flexible molecules like (2S)-2-methylpentanal. By employing methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory [CCSD(T)], researchers can accurately predict the relative energies of different conformers. mst.eduresearchgate.net These calculations typically involve geometry optimizations to locate stationary points on the potential energy surface, followed by frequency calculations to confirm them as true minima and to obtain zero-point vibrational energies (ZPVE). mst.edu
For acyclic aldehydes, the relative orientation of the alkyl chain with respect to the carbonyl group dictates the conformational preferences. Rotational barriers around the C-C bonds are calculated to understand the energy landscape connecting these minima. The application of high-level theoretical methods and large basis sets is crucial for obtaining reliable conformational energies. mst.eduresearchgate.net The use of computational methods to predict conformational preferences is a widespread practice in organic chemistry. uomustansiriyah.edu.iq
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| Gauche | MP2/6-311G(2df,2pd) | 0.00 |
| Anti | MP2/6-311G(2df,2pd) | 0.58 |
| Eclipsed | MP2/6-311G(2df,2pd) | 4.21 (Transition State) |
Note: The data in this table is illustrative and based on typical findings for similar chiral aldehydes. Actual values for this compound would require specific calculations.
Elucidation of Reaction Mechanisms and Transition State Structures in Asymmetric Transformations
Computational chemistry plays a pivotal role in unraveling the mechanisms of asymmetric reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition state structures and calculate the associated activation energies. This information is key to understanding the factors that control the stereochemical outcome of a reaction. pressbooks.publibretexts.org
For instance, in nucleophilic additions to the carbonyl group of this compound, theoretical models can predict whether the reaction proceeds through a Felkin-Anh or an anti-Felkin-Anh model of stereoselectivity. Density Functional Theory (DFT) is a commonly used method for these types of investigations, providing a good balance between computational cost and accuracy. researchgate.netou.edu The study of transition states often involves advanced techniques to locate the saddle points on the potential energy surface that connect reactants to products. pressbooks.pub
Molecular Modeling of Chiral Recognition and Catalyst-Substrate Interactions
Molecular modeling techniques, including molecular mechanics and molecular dynamics, are employed to study the non-covalent interactions that govern chiral recognition. researchgate.nettdx.cat In the context of catalysis, these models can simulate the binding of this compound to a chiral catalyst, providing a three-dimensional view of the catalyst-substrate complex. nih.govacs.org
These simulations help to identify the key interactions, such as hydrogen bonds, steric repulsion, and electrostatic interactions, that are responsible for the differentiation between the two enantiotopic faces of the aldehyde. Understanding these interactions is crucial for the rational design of new and more effective chiral catalysts for asymmetric synthesis. vanderbilt.edu The concept of chiral recognition is fundamental to many biological and chemical processes. researchgate.net
Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity
Density Functional Theory (DFT) is a versatile tool for investigating the electronic properties of this compound. researchgate.netou.edu DFT calculations can provide valuable information about the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are critical in predicting the reactivity of the aldehyde towards nucleophiles and electrophiles. nih.gov
Furthermore, DFT can be used to calculate various electronic descriptors, such as atomic charges, electrostatic potential maps, and bond orders. arxiv.org These descriptors help to identify the most reactive sites within the molecule and to understand how substituents might influence its reactivity. For example, the partial positive charge on the carbonyl carbon, as calculated by DFT, indicates its susceptibility to nucleophilic attack.
Table 2: Calculated Electronic Properties of this compound using DFT
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Mulliken Charge on Carbonyl Carbon | +0.35 e |
| Mulliken Charge on Carbonyl Oxygen | -0.42 e |
Note: The data in this table is illustrative and based on typical DFT calculations for aldehydes. Specific values for this compound would depend on the chosen functional and basis set.
Predictive Models for Stereoselectivity in Reactions Involving this compound
The insights gained from computational studies can be used to develop predictive models for the stereoselectivity of reactions involving this compound. nih.gov These models can range from simple qualitative guidelines based on transition state geometries to more sophisticated quantitative structure-selectivity relationships (QSSRs). nih.gov
By correlating calculated properties of catalysts and substrates with experimentally observed enantiomeric excesses, it is possible to build statistical models that can predict the outcome of new reactions. Machine learning algorithms are increasingly being used in conjunction with computational chemistry data to create more accurate and robust predictive models. arxiv.org These predictive tools are invaluable for streamlining the discovery and optimization of stereoselective synthetic methods.
Synthesis and Reactivity of Chiral Derivatives and Analogues of 2s 2 Methylpentanal
Chiral Alcohols and Carboxylic Acids Derived from (2S)-2-Methylpentanal
The transformation of this compound into its corresponding chiral alcohol and carboxylic acid represents fundamental conversions in organic synthesis, yielding valuable chiral building blocks.
The reduction of this compound affords (2S)-2-methyl-1-pentanol. This conversion can be achieved through various reduction methods, including catalytic hydrogenation or the use of hydride reagents. (2S)-2-methyl-1-pentanol is a colorless liquid with applications as a solvent and as an intermediate in the production of other chemicals. ontosight.ai One notable synthesis of a related chiral alcohol, (2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, highlights a stereospecific route that is crucial for producing intermediates for pharmaceuticals. google.comgoogle.com
Conversely, the oxidation of this compound leads to the formation of (2S)-2-methylpentanoic acid. ontosight.ai This carboxylic acid is a colorless liquid with a characteristic odor and is found naturally in some plants and fruits. ontosight.ai It serves as a precursor in the synthesis of fragrances and has been investigated for its potential antimicrobial properties. ontosight.ai The synthesis of (2S)-2-methylpentanoic acid can be accomplished using various oxidizing agents.
| Derivative | Synthesis Method | Key Features | Potential Applications |
| (2S)-2-Methyl-1-pentanol | Reduction of this compound | Chiral alcohol | Solvent, chemical intermediate ontosight.ai |
| (2S)-2-Methylpentanoic Acid | Oxidation of this compound | Chiral carboxylic acid, naturally occurring ontosight.ai | Fragrance synthesis, antimicrobial research ontosight.ai |
| (2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol | Stereospecific synthesis from a derivative of this compound | Chiral amino alcohol | Pharmaceutical intermediate google.comgoogle.com |
Synthesis of Chiral Amines, Imines, and Heterocyclic Compounds
The conversion of this compound into nitrogen-containing compounds such as amines, imines, and heterocycles opens up a vast area of chemical space with significant potential in medicinal chemistry and materials science.
Chiral amines are crucial building blocks in the pharmaceutical and agrochemical industries. tdx.catd-nb.info One powerful method for their synthesis is reductive amination, which involves the reaction of an aldehyde with an amine in the presence of a reducing agent. d-nb.info A bi-enzymatic cascade reaction using an ene-reductase and an amine dehydrogenase has been developed to produce chiral amines from unsaturated aldehydes, which are precursors to compounds like this compound. tudelft.nl This method offers a green and efficient route to enantiomerically enriched amines.
Imines, or Schiff bases, are formed through the condensation of an aldehyde with a primary amine. organic-chemistry.orgscirp.org Chiral imines derived from this compound can serve as versatile intermediates in asymmetric synthesis. For instance, they can undergo nucleophilic addition to create new stereocenters with high diastereoselectivity. orgsyn.org The development of solvent-free methods for imine synthesis has made these reactions more environmentally friendly. scirp.org
The reactivity of this compound and its derivatives can be harnessed for the synthesis of complex heterocyclic structures. For example, the reaction of derivatives of this compound can lead to the formation of chiral pyrazoles through a sequence of reactions including 1,3-dipolar cycloaddition and sigmatropic rearrangement. uniovi.es These heterocyclic compounds are of interest due to their wide range of biological activities. clockss.orgjmchemsci.comnih.govresearchgate.net
| Derivative Type | Synthetic Approach | Significance | Example Application |
| Chiral Amines | Reductive amination, Biocatalytic cascades d-nb.infotudelft.nl | Important pharmaceutical and agrochemical building blocks tdx.catd-nb.info | Precursors to bioactive molecules |
| Chiral Imines | Condensation with primary amines organic-chemistry.orgscirp.org | Versatile intermediates in asymmetric synthesis orgsyn.org | Diastereoselective addition reactions |
| Chiral Heterocycles | Cycloaddition and rearrangement reactions uniovi.es | Diverse biological activities clockss.orgjmchemsci.comnih.govresearchgate.net | Medicinal chemistry |
Exploration of Structural Modifications and Their Influence on Chiral Properties
Modifying the structure of this compound and its derivatives can have a profound impact on their chiral properties and, consequently, their biological activity and utility in asymmetric synthesis.
The introduction of different functional groups or the alteration of the carbon skeleton can influence the steric and electronic environment around the chiral center. For example, in the asymmetric synthesis of (+)- or (-)-2-methyloctanal, the choice of chiral amine used to form an intermediate imine significantly affects the enantiomeric excess of the final product. uoa.gr This demonstrates that even subtle changes in a chiral auxiliary derived from a molecule like this compound can dramatically alter the stereochemical outcome of a reaction.
Furthermore, the diastereoselective allylation of chiral aldehydes like (R)-2-methylpentanal has been studied, revealing that the stereochemical outcome can be influenced by the choice of the allylic donor. core.ac.uk In some cases, a "matched" pairing of the aldehyde and reagent leads to high diastereoselectivity, while a "mismatched" pair results in lower selectivity. core.ac.uk This highlights the intricate interplay between the inherent chirality of the starting material and the reagents used in subsequent transformations.
The synthesis of complex natural products often relies on the careful manipulation of chiral building blocks. For instance, the synthesis of invictolide (B1202375), a pheromone, utilized a derivative of (R)-2-methylpentanal in a stereospecific oxonia-cope rearrangement to construct a key bispropionate unit. acs.org This showcases how the defined stereochemistry of a simple chiral aldehyde can be translated into the complex architecture of a natural product.
| Structural Modification | Influence on Chiral Properties | Example |
| Variation of chiral auxiliary | Affects enantiomeric excess in asymmetric synthesis uoa.gr | Synthesis of 2-methyloctanal (B1594714) using different chiral amines |
| Choice of reaction partner | Influences diastereoselectivity ("matched" vs. "mismatched" pairs) core.ac.uk | Diastereoselective allylation of (R)-2-methylpentanal |
| Incorporation into complex molecules | Dictates the stereochemistry of the final product acs.org | Synthesis of invictolide using a derivative of (R)-2-methylpentanal |
Emerging Research Directions and Future Perspectives for 2s 2 Methylpentanal Research
Integration with Machine Learning and Artificial Intelligence in Reaction Design
The trial-and-error model that has long dominated asymmetric catalysis is gradually being supplemented by data-driven approaches. researchgate.netarxiv.org Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the synthesis of chiral molecules like (2S)-2-methylpentanal by enabling predictive modeling and accelerating reaction optimization.
Future research will likely focus on developing predictive data-driven models specifically for the stereoselective synthesis of α-branched aldehydes. rug.nl These models can quantitatively predict the stereoselectivity of a reaction by analyzing complex interactions between features of the substrate, catalyst, and reaction conditions. researchgate.netarxiv.org For the synthesis of this compound, ML algorithms could be trained on existing datasets from various catalytic systems (e.g., organocatalysis, biocatalysis) to predict the enantiomeric excess (ee) for a given set of parameters. This approach can significantly reduce the experimental effort required to identify optimal conditions. arxiv.org
Key areas for development include:
Catalyst Screening: AI can rapidly screen virtual libraries of catalysts to identify promising candidates for the synthesis of this compound, moving beyond known successful catalyst families. mdpi.com
Reaction Condition Optimization: ML models can predict the outcome of reactions under varying conditions (temperature, solvent, concentration), guiding chemists to the optimal experimental setup for maximizing yield and enantioselectivity. rug.nl
Mechanism Elucidation: By analyzing large datasets, AI can help uncover subtle mechanistic details of stereoselective reactions, leading to the rational design of more efficient and selective catalysts. researchgate.net
A significant challenge remains the need for large, high-quality datasets for training these models. mdpi.com Future efforts will require systematic data generation and sharing within the chemical community to unlock the full potential of AI in the asymmetric synthesis of specific targets like this compound.
Development of Novel Organo- and Biocatalytic Systems
The synthesis of enantiopure aldehydes heavily relies on the performance of chiral catalysts. rsc.orgrsc.org Research is continuously focused on discovering and engineering more efficient, selective, and robust organo- and biocatalytic systems applicable to the production of this compound.
Organocatalysis: The field of organocatalysis continues to evolve, offering metal-free alternatives for asymmetric synthesis. researchgate.net For α-branched aldehydes, research is focused on several promising fronts:
Axially Chiral Catalysts: A newer class of catalysts based on axially chiral biaryls is showing great promise. nih.govchemistryviews.org These catalysts can exhibit strong chiral induction, potentially leading to higher enantioselectivities in reactions like the α-functionalization of pentanal. nih.gov
Bifunctional Catalysts: Catalysts that possess both a Lewis basic site (e.g., an amine to form an enamine intermediate) and a Brønsted acid site (e.g., a thiourea (B124793) or phosphoric acid to activate the electrophile) are highly effective. mdpi.com The development of novel bifunctional organocatalysts could lead to more efficient routes to this compound.
Peptide and Amine-Derived Catalysts: Simple amino acids like proline and its derivatives remain benchmark catalysts. caltech.edumdpi.com Ongoing research explores novel peptide sequences and modified diamines to enhance catalytic activity and selectivity for specific aldehyde substrates. acs.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions, making them an attractive option for industrial synthesis. isomerase.commdpi.comalmacgroup.com While direct enzymatic synthesis of this compound is an area for development, related biocatalytic transformations highlight future possibilities:
Engineered Reductases: Ketoreductases (KREDs) are widely used for the synthesis of chiral alcohols from ketones. researchgate.net The corresponding chiral alcohol, (2S)-2-methylpentan-1-ol, is a direct precursor to this compound via oxidation. Enzyme evolution and engineering can improve the activity and selectivity of KREDs for the precursor ketone, 2-methylpentanone. researchgate.net
Amine Dehydrogenases (AmDHs): For producing related chiral amines, engineered AmDHs can convert ketones directly into chiral amines with high enantiomeric excess. hims-biocat.eu This technology could be adapted to create synthons related to this compound.
Cell-Free Systems: Assembling multiple enzymes in cell-free biocatalytic pathways allows for complex transformations without the limitations of cellular metabolism. mq.edu.au A future system could involve a multi-enzyme cascade to produce this compound from a simple, renewable starting material. mq.edu.au
| Catalyst Type | Example(s) | Potential Advantage for this compound Synthesis | Reference(s) |
| Organocatalysts | Axially Chiral Biaryl Aldehydes, Chiral Phosphoric Acids | High enantioselectivity, strong chiral induction. | nih.gov, chemistryviews.org |
| Proline Derivatives, Chiral Diamines | Readily available, well-understood mechanisms, proven efficacy for α-functionalization of aldehydes. | caltech.edu, acs.org | |
| Biocatalysts | Ketoreductases (KREDs) | Highly selective synthesis of the precursor alcohol ((2S)-2-methylpentan-1-ol) under mild, green conditions. | researchgate.net |
| Multi-Enzyme Cascades (Cell-Free) | Enables synthesis from simple feedstocks in a one-pot system, minimizing waste and purification steps. | mq.edu.au |
Sustainable and Green Chemistry Approaches in this compound Synthesis
Aligning chemical manufacturing with the principles of green chemistry is a critical goal for both academia and industry. rsc.orgrsc.org Future research on this compound synthesis will increasingly prioritize sustainability.
Key strategies include:
Use of Renewable Feedstocks: A major objective is to move away from petrochemical-derived starting materials. Research into biocatalytic routes enables the use of renewable resources, such as bio-based alcohols, to produce chiral building blocks. hims-biocat.eu
Solvent-Free or Green Solvent Conditions: Many modern organocatalytic reactions can be performed under solvent-free conditions or in environmentally benign solvents like water or brine, significantly reducing waste. researchgate.netacs.orgrsc.org Recent work has demonstrated highly efficient enantioselective reactions of aldehydes with minimal or no solvent. acs.org
Atom Economy: Catalytic approaches, by their nature, improve atom economy. Future work will focus on developing reactions that are not only stereoselective but also highly atom-economical, such as tandem or cascade reactions where multiple bonds are formed in a single operation. acs.org
Catalyst Recycling: The development of heterogeneous or immobilized catalysts is a key area of sustainable chemistry. rsc.org Anchoring organocatalysts or enzymes to solid supports allows for easy separation and reuse, lowering costs and reducing waste. rsc.orgresearchgate.net
The adoption of these green strategies will be crucial for the large-scale, economically viable, and environmentally responsible production of this compound. hims-biocat.eursc.org
Advanced In-Situ Monitoring of Stereoselective Reactions
A deeper understanding and control of asymmetric reactions require the ability to monitor their progress in real-time. researchgate.netnih.gov Process Analytical Technology (PAT) is becoming an indispensable tool for developing robust and efficient syntheses of chiral molecules like this compound. nih.govmt.comnews-medical.net
The future of synthesizing this compound will involve the routine application of advanced in-situ monitoring techniques:
Spectroscopic Methods: Techniques like Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time tracking of reactant consumption and product formation directly within the reaction vessel. ethz.chethz.ch This data is crucial for determining reaction kinetics and identifying the formation of transient intermediates, leading to a better understanding of the reaction mechanism. researchgate.net
Chiroptical Methods: Real-time probing of chirality during a reaction is a significant breakthrough. pnas.org Techniques that can monitor the evolution of enantiomeric excess as the reaction proceeds provide invaluable insight into the stereodetermining steps.
Mass Spectrometry: The coupling of flow chemistry with electrospray ionization mass spectrometry (ESI-MS) is a powerful method for the real-time monitoring of reaction mixtures, facilitating the rapid optimization of reaction conditions and the detection of key intermediates. researchgate.net
By integrating these PAT tools, researchers can ensure higher product quality, improve process safety, and accelerate the scale-up of synthetic routes to this compound. researchgate.netmt.com
| Technology | Application in this compound Synthesis | Benefit | Reference(s) |
| FT-IR Spectroscopy | Monitoring concentration changes of reactants (e.g., pentanal) and products (γ-nitroaldehyde adducts). | Real-time kinetic data, reaction endpoint determination. | ethz.ch |
| NMR Spectroscopy | Tracking formation of intermediates and diastereomeric ratios in situ. | Mechanistic insight, optimization of selectivity. | rsc.org |
| Flow Chemistry with MS | High-throughput screening of reaction conditions, detection of transient species. | Rapid optimization, enhanced process understanding. | researchgate.net |
| Chiral HPLC | Off-line or at-line analysis of enantiomeric excess to validate in-situ models. | Accurate determination of product stereopurity. | rsc.org, jiangnan.edu.cn |
Expanding the Scope of Applications in Functional Material Development
While this compound is primarily known as a chiral building block in fine chemical and pharmaceutical synthesis, its unique stereochemistry presents opportunities in the field of materials science. Future research is expected to explore the incorporation of this and similar chiral aldehydes into functional polymers and materials.
Chiral Polymers: The polymerization of optically active aldehydes can lead to polymers with helical structures. cmu.edu The chirality of the monomer unit, such as this compound, can influence the polymer's conformation, leading to materials with unique chiroptical properties. cmu.edu These materials could find applications in chiral chromatography, asymmetric catalysis, and sensing.
Polymer-Supported Catalysts: this compound can be used to synthesize chiral ligands that are subsequently anchored to a polymer backbone. researchgate.net Such materials act as recoverable and reusable catalysts for various asymmetric reactions. acs.org
Functional Organic Compounds: The aldehyde group is highly versatile for further chemical transformations. acs.org Derivatives of this compound could be used to create liquid crystals, chiral dopants, or functional dyes where the stereocenter plays a crucial role in defining the material's bulk properties.
The exploration of this compound as a monomer or a precursor for functional materials is a nascent but promising field that could significantly broaden the compound's utility beyond its traditional applications. acs.orgnyu.edu
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing enantiomerically pure (2S)-2-methylpentanal?
- Methodological Answer : this compound can be synthesized via asymmetric catalysis or chiral resolution. For example, asymmetric hydroformylation of 2-methyl-1-pentene using rhodium catalysts with chiral ligands (e.g., BINAP) can yield enantioselective aldehyde formation. Alternatively, enzymatic resolution using lipases or esterases can separate racemic mixtures .
- Key Reagents : Rhodium catalysts, chiral ligands (BINAP), lipases.
- Reaction Conditions : 60–80°C, 10–20 bar CO/H₂, pH 7–8 for enzymatic methods.
Q. How can the purity and stereochemical configuration of this compound be validated?
- Methodological Answer : Use chiral GC or HPLC with columns like β-cyclodextrin derivatives for enantiomeric separation. Confirm absolute configuration via polarimetry or X-ray crystallography of derivatives (e.g., semicarbazones). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) verify molecular structure and purity .
- Analytical Standards : Compare retention times with racemic standards; report optical rotation ([α]ᴅ²⁵) and NMR shifts (e.g., aldehyde proton at ~9.8 ppm).
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Critical properties include boiling point (123–125°C), vapor pressure (e.g., 12.3 mmHg at 25°C), and solubility (moderately soluble in water, highly soluble in ethanol). These parameters dictate storage (4°C under nitrogen), reaction solvents, and safety protocols (flammability, inhalation risks) .
Advanced Research Questions
Q. How do reaction mechanisms differ when this compound participates in nucleophilic additions versus oxidation reactions?
- Methodological Answer :
- Nucleophilic Additions : The aldehyde group undergoes Grignard or organozinc reactions, with stereochemical outcomes influenced by the chiral center. For example, Grignard reagents attack the aldehyde carbonyl, producing secondary alcohols with retention of configuration at C2 .
- Oxidation : Controlled oxidation with KMnO₄ or CrO₃ yields (2S)-2-methylpentanoic acid. The chiral center’s stability under oxidative conditions must be monitored via chiral HPLC to detect racemization .
Q. What are the environmental implications of this compound emissions, and how can its atmospheric degradation pathways be modeled?
- Methodological Answer : this compound undergoes photolysis and OH radical reactions in the troposphere, producing secondary pollutants like peroxyacyl nitrates (PANs). UV absorption cross-sections (220–360 nm) and quantum yields (λ > 290 nm) are critical for modeling degradation kinetics. Use FTIR spectroscopy to identify photolysis products (e.g., CO, CH₃CHO) .
- Experimental Design : Simulate atmospheric conditions in smog chambers; measure rate constants via laser-induced fluorescence (LIF) for OH radical interactions.
Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound synthesized via different routes?
- Methodological Answer : Cross-validate analytical methods (e.g., chiral GC vs. polarimetry) and account for matrix effects (e.g., solvent polarity influencing ee measurements). Replicate syntheses under strictly anhydrous/oxygen-free conditions to isolate variables causing discrepancies. Publish raw chromatograms and NMR spectra for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
